

# Spectroscopic data for (2-Chloro-3-methoxyphenyl)methanol

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## Compound of Interest

Compound Name: (2-Chloro-3-methoxyphenyl)methanol

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An In-depth Technical Guide to the Spectroscopic Characterization of **(2-Chloro-3-methoxyphenyl)methanol**

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### Introduction

**(2-Chloro-3-methoxyphenyl)methanol** is a substituted aromatic alcohol with significant potential as a building block in organic synthesis, particularly in the development of novel pharmaceutical agents and complex molecular architectures. Its precise structure, featuring a chlorinated and methoxylated phenyl ring attached to a hydroxymethyl group, necessitates rigorous analytical characterization to ensure identity, purity, and quality for any downstream application.

This technical guide provides a comprehensive overview of the core spectroscopic techniques used to elucidate and verify the structure of **(2-Chloro-3-methoxyphenyl)methanol**. We will delve into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy ( $^1\text{H}$  and  $^{13}\text{C}$ ), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The protocols and interpretations detailed herein are grounded in established scientific principles to provide researchers, scientists, and drug development professionals with a trusted and authoritative resource.

## Chemical Identity and Spectroscopic Summary

The structural integrity of **(2-Chloro-3-methoxyphenyl)methanol** is confirmed through a combination of spectroscopic methods. Each technique provides a unique piece of the structural puzzle, which, when assembled, offers an unambiguous confirmation of the molecule's constitution.

- Molecular Formula:  $C_8H_9ClO_2$
- Molecular Weight: 172.61 g/mol
- Monoisotopic Mass: 172.02911 Da<sup>[1]</sup>
- Structure:

(Note: Image is a representative structure for visualization)

The following table summarizes the key expected spectroscopic data for **(2-Chloro-3-methoxyphenyl)methanol**.

Technique	Parameter	Expected Data and Interpretation
$^1\text{H}$ NMR	Chemical Shift ( $\delta$ )	Aromatic protons (~6.8-7.3 ppm), Methylene protons (-CH <sub>2</sub> OH, ~4.7 ppm), Hydroxyl proton (-OH, variable), Methoxy protons (-OCH <sub>3</sub> , ~3.9 ppm).
$^{13}\text{C}$ NMR	Chemical Shift ( $\delta$ )	Aromatic carbons (~110-160 ppm), Methylene carbon (-CH <sub>2</sub> OH, ~60-65 ppm), Methoxy carbon (-OCH <sub>3</sub> , ~56 ppm).
IR Spectroscopy	Wavenumber (cm <sup>-1</sup> )	Broad O-H stretch (~3300-3400 cm <sup>-1</sup> ), Aromatic C-H stretch (~3000-3100 cm <sup>-1</sup> ), Aliphatic C-H stretch (~2850-2960 cm <sup>-1</sup> ), C=C aromatic ring stretch (~1450-1600 cm <sup>-1</sup> ), C-O stretches (~1030-1250 cm <sup>-1</sup> ), C-Cl stretch (~700-800 cm <sup>-1</sup> ).
Mass Spectrometry	Mass-to-Charge (m/z)	Molecular ion peak [M] <sup>+</sup> at m/z 172, with a characteristic [M+2] <sup>+</sup> isotope peak for chlorine. Key fragments include loss of H <sub>2</sub> O (m/z 154) and loss of CH <sub>2</sub> OH (m/z 141).

## Proton ( $^1\text{H}$ ) Nuclear Magnetic Resonance (NMR) Spectroscopy

$^1\text{H}$  NMR spectroscopy is paramount for identifying the number and connectivity of hydrogen atoms in a molecule. The chemical environment of each proton dictates its resonance

frequency (chemical shift), providing a detailed map of the molecular structure.

## Expected $^1\text{H}$ NMR Data

Assignment	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Ar-H	~7.2 - 7.3	Triplet (t)	~8.0	1H
Ar-H	~6.9 - 7.0	Doublet (d)	~8.0	1H
Ar-H	~6.8 - 6.9	Doublet (d)	~8.0	1H
-CH <sub>2</sub> OH	~4.7	Singlet (s)	N/A	2H
-OH	Variable (~1.5-3.0)	Broad Singlet (br s)	N/A	1H
-OCH <sub>3</sub>	~3.9	Singlet (s)	N/A	3H

## Expert Insights & Causality

The choice of a deuterated solvent, typically Chloroform-d ( $\text{CDCl}_3$ ), is critical to avoid large solvent signals that would obscure the analyte's peaks.<sup>[2]</sup> Tetramethylsilane (TMS) is used as an internal standard, with its proton signal defined as 0.0 ppm, providing a universal reference point for chemical shifts.<sup>[2]</sup> The hydroxyl proton signal is often broad and its chemical shift is variable due to hydrogen bonding and exchange with trace amounts of water.

## Experimental Protocol: $^1\text{H}$ NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of **(2-Chloro-3-methoxyphenyl)methanol** in approximately 0.7 mL of  $\text{CDCl}_3$  containing 0.03% (v/v) TMS in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
- Instrument Setup & Calibration:
  - Lock the spectrometer onto the deuterium signal of the  $\text{CDCl}_3$  solvent.

- Shim the magnetic field to achieve optimal homogeneity, ensuring sharp, symmetrical peaks. Reference the spectrum to the TMS signal at 0.0 ppm.
- Data Acquisition:
  - Acquire the spectrum using a standard pulse program.
  - Typical parameters: Spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for a good signal-to-noise ratio.
- Data Processing:
  - Apply Fourier transformation to the acquired Free Induction Decay (FID).
  - Phase-correct the spectrum manually or automatically.
  - Perform baseline correction.
  - Integrate the signals to determine the relative ratios of protons.

## Workflow Diagram: $^1\text{H}$ NMR Analysis

Caption: Workflow for  $^1\text{H}$  NMR analysis.

## Carbon-13 ( $^{13}\text{C}$ ) Nuclear Magnetic Resonance (NMR) Spectroscopy

$^{13}\text{C}$  NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and insight into the electronic environment of each carbon.

## Expected $^{13}\text{C}$ NMR Data

Assignment	Chemical Shift ( $\delta$ , ppm)
C-Cl (Aromatic)	~133
C-OCH <sub>3</sub> (Aromatic)	~156
C-CH <sub>2</sub> OH (Aromatic)	~138
Ar-CH	~127
Ar-CH	~120
Ar-CH	~112
-CH <sub>2</sub> OH	~61
-OCH <sub>3</sub>	~56

## Expert Insights & Causality

Proton decoupling is a standard practice in  $^{13}\text{C}$  NMR to simplify the spectrum. This technique irradiates the sample at proton frequencies, which collapses the carbon-proton coupling and results in a spectrum of sharp singlets, making it easier to interpret. The chemical shifts are referenced against the  $\text{CDCl}_3$  solvent peak, which appears as a triplet at approximately 77.16 ppm.[3]

## Experimental Protocol: $^{13}\text{C}$ NMR Spectroscopy

- **Sample Preparation:** Use the same sample prepared for  $^1\text{H}$  NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the  $^{13}\text{C}$  isotope.
- **Instrumentation:** A 100 MHz (or higher, corresponding to the  $^1\text{H}$  frequency) NMR spectrometer.
- **Instrument Setup:**
  - Use the same lock and shim settings from the  $^1\text{H}$  experiment.
  - Set up a proton-decoupled pulse sequence.

- Data Acquisition:
  - Acquire the spectrum over a wider spectral width (e.g., 0-220 ppm).
  - A significantly larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are required compared to  $^1\text{H}$  NMR.
- Data Processing:
  - Apply Fourier transformation, phasing, and baseline correction as with  $^1\text{H}$  NMR.
  - Reference the spectrum to the central peak of the  $\text{CDCl}_3$  triplet at 77.16 ppm.

## Workflow Diagram: $^{13}\text{C}$ NMR Analysis

Caption: Workflow for  $^{13}\text{C}$  NMR analysis.

## Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. Specific functional groups absorb at characteristic frequencies, making IR an excellent tool for functional group identification.

### Expected IR Absorption Bands

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Type	Functional Group
3400-3300 (Broad)	O-H Stretch	Alcohol (-OH)
3100-3000	C-H Stretch	Aromatic
2960-2850	C-H Stretch	Aliphatic (-CH <sub>2</sub> , -CH <sub>3</sub> )
1580, 1470	C=C Stretch	Aromatic Ring
1250	C-O Stretch	Aryl Ether (Ar-O-CH <sub>3</sub> )
1030	C-O Stretch	Primary Alcohol (-CH <sub>2</sub> OH)
780	C-Cl Stretch	Aryl Halide

## Expert Insights & Causality

The hydroxyl (-OH) stretching band appears broad due to intermolecular hydrogen bonding, a hallmark of alcohols. The analysis is often performed on a neat (thin film) sample between salt (NaCl or KBr) plates, as this is a fast and simple method for liquids or low-melting solids. This avoids the use of solvents which have their own IR absorptions.

## Experimental Protocol: IR Spectroscopy (Thin Film)

- **Sample Preparation:** Place one drop of the neat liquid sample of **(2-Chloro-3-methoxyphenyl)methanol** onto a clean, dry salt plate (e.g., NaCl).
- **Cell Assembly:** Gently place a second salt plate on top of the first to spread the liquid into a thin, uniform film.
- **Instrumentation:** Use a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:**
  - First, acquire a background spectrum of the empty, clean salt plates. This is crucial to subtract the absorbance of the plates and the atmosphere (CO<sub>2</sub>, H<sub>2</sub>O).
  - Place the assembled sample cell into the spectrometer's sample holder.
  - Acquire the sample spectrum, typically by co-adding 16-32 scans over a range of 4000-400 cm<sup>-1</sup>.
- **Data Processing:** The instrument software automatically ratios the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

## Workflow Diagram: IR Spectroscopy Analysis

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## Sources

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